molecular formula C11H12N2O B2367806 6-Amino-2-cyclopropylisoindolin-1-one CAS No. 1282739-93-8

6-Amino-2-cyclopropylisoindolin-1-one

Cat. No. B2367806
CAS RN: 1282739-93-8
M. Wt: 188.23
InChI Key: IUKIUJKXJZPMPI-UHFFFAOYSA-N
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Description

6-Amino-2-cyclopropylisoindolin-1-one is a chemical compound with the molecular formula C11H12N2O . It is a member of the isoindolinone family of compounds .


Molecular Structure Analysis

The molecular structure of 6-Amino-2-cyclopropylisoindolin-1-one can be analyzed using various techniques. For instance, electron diffraction can be used to determine three-dimensional molecular structures from sub-μm microcrystals . Other methods include the use of computational tools to analyze the physical-chemical properties of amino acid residues .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Amino-2-cyclopropylisoindolin-1-one can be found in various databases . These properties include its molecular weight, density, melting point, boiling point, and structure.

Scientific Research Applications

Conformational Restriction in Peptide Design

The structural design of 1,2,3-trisubstituted cyclopropanes, including 6-Amino-2-cyclopropylisoindolin-1-one, is significant in medicinal chemistry. These compounds are used as conformationally restricted peptide isosteres, particularly in the design of renin inhibitors. They lock sections of a peptide backbone in a specific conformation, aiding in the development of drugs targeting proteinases like renin (Martín et al., 1992).

Antimycobacterial Activity

Compounds like 6-Amino-2-cyclopropylisoindolin-1-one have been synthesized and evaluated for their antimycobacterial activity. They have shown significant in vitro and in vivo efficacy against Mycobacterium tuberculosis, including drug-resistant strains. These findings are crucial for developing new treatments for tuberculosis (Senthilkumar et al., 2008), (Senthilkumar et al., 2009).

Drug Development and Metabolic Stability

The photochemical production of 1-aminonorbornanes from aminocyclopropanes, including 6-Amino-2-cyclopropylisoindolin-1-one, offers an innovative approach in drug discovery. These compounds exhibit low oxidative processing and potential as bioisosteres, enhancing drug development by reducing metabolic susceptibility (Staveness et al., 2019).

Anion Binding Properties

Cyclopropane derivatives, such as 6-Amino-2-cyclopropylisoindolin-1-one, can form part of cyclic hexapeptides. These compounds have been studied for their ability to bind anions like halides and sulfate in aqueous solutions, providing insights into receptor properties and molecular interactions (Kubik & Goddard, 2002).

Synthesis and Evaluation in Drug Design

The facile synthesis and diversity-oriented approach to 1-aminoisoquinolines, which include 6-Amino-2-cyclopropylisoindolin-1-one, is crucial for drug design, particularly in HIV-1 integrase inhibition. This synthesis method provides a cost-effective route under mild conditions, contributing to advancements in HIV treatment research (Tandon et al., 2015).

Future Directions

While specific future directions for the study of 6-Amino-2-cyclopropylisoindolin-1-one are not explicitly mentioned in the literature, there are general trends in the field of chemistry that could be relevant. For example, the development of new methods for the synthesis, analysis, and testing of new compounds may lead to advancements in the understanding and application of compounds like 6-Amino-2-cyclopropylisoindolin-1-one .

Mechanism of Action

Target of Action

The primary target of 6-Amino-2-cyclopropylisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and transcription. It is a promising target in the discovery of anti-cancer drugs .

Mode of Action

6-Amino-2-cyclopropylisoindolin-1-one interacts with CDK7 through conventional hydrogen bonding interactions with active amino acid residues . The compound shows high binding affinity, which is indicative of its potential as a CDK7 inhibitor .

Pharmacokinetics

The compound has been studied for its binding stability and chemical reactivity . These factors can influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The molecular and cellular effects of 6-Amino-2-cyclopropylisoindolin-1-one’s action are primarily its potential anti-cancer activity. By inhibiting CDK7, it could disrupt cell cycle regulation and transcription, thereby exerting an anti-cancer effect .

Action Environment

properties

IUPAC Name

6-amino-2-cyclopropyl-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-8-2-1-7-6-13(9-3-4-9)11(14)10(7)5-8/h1-2,5,9H,3-4,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKIUJKXJZPMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3=C(C2=O)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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